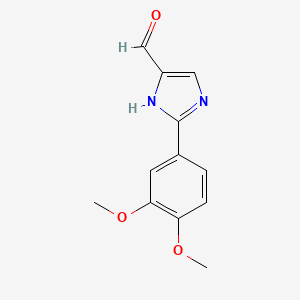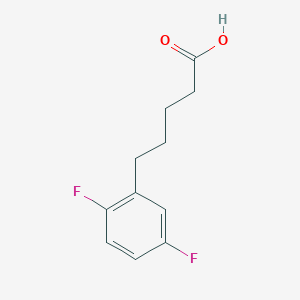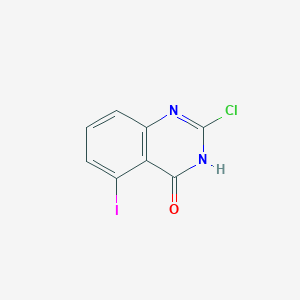![molecular formula C15H11F3N2O B13670362 7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13670362.png)
7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class This compound is characterized by the presence of a methoxy group at the 7th position and a trifluoromethylphenyl group at the 2nd position of the imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine typically involves a multi-step process. One common method includes the condensation of 2-aminopyridine with an α-bromoketone under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions involve heating the reactants under microwave irradiation, which accelerates the reaction and improves yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,2-a]pyridines, which can have varied biological activities and applications.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs) and modulate GABA_A receptors . These interactions can lead to the disruption of cellular processes, resulting in the compound’s therapeutic effects. Additionally, its trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine
- 7-Fluoro-2-(4-methoxy-2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine
- 2-Phenylimidazo[1,2-a]pyridine
Uniqueness
7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is unique due to the presence of both a methoxy group and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its metabolic stability and lipophilicity, while the methoxy group can influence its electronic properties and reactivity. These features make it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C15H11F3N2O |
|---|---|
Molecular Weight |
292.26 g/mol |
IUPAC Name |
7-methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H11F3N2O/c1-21-12-5-6-20-9-13(19-14(20)8-12)10-3-2-4-11(7-10)15(16,17)18/h2-9H,1H3 |
InChI Key |
ICFNJWUUMHNMBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



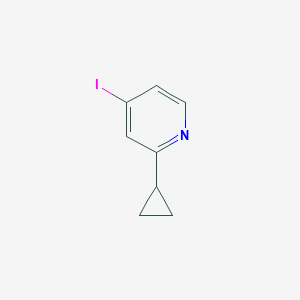
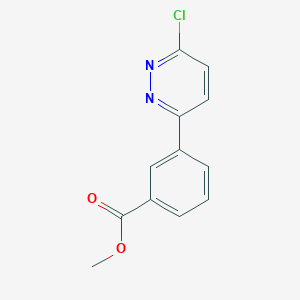
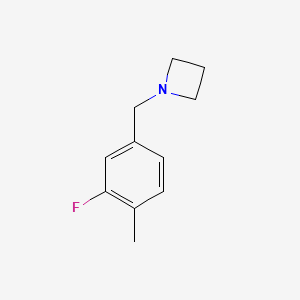
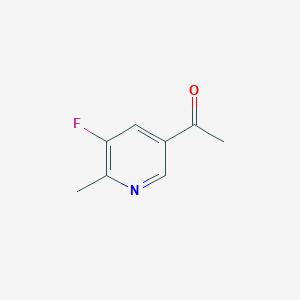
![(S)-3-[4-[Bis(2-chloroethyl)amino]phenyl]-2-(Boc-amino)propanoic Acid](/img/structure/B13670300.png)
![Pyrido[3,4-d]pyrimidin-8(7H)-one](/img/structure/B13670307.png)
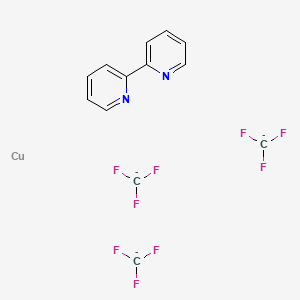

![4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13670326.png)
![8-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13670340.png)
